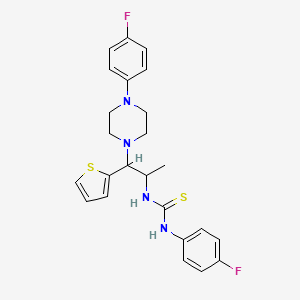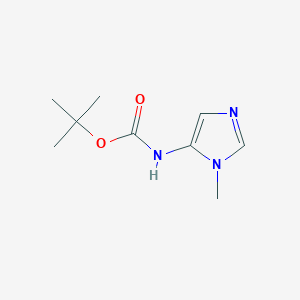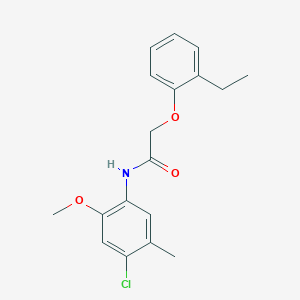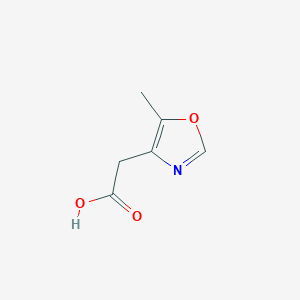![molecular formula C7H9ClO2S B2857327 Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride CAS No. 2413900-57-7](/img/structure/B2857327.png)
Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride is a chemical compound with a unique tricyclic structure. It is known for its reactivity and utility in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride typically involves the reaction of tricyclo[2.2.1.02,6]heptane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process requires careful handling of reagents and maintenance of specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It readily participates in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Addition Reactions: It can also undergo addition reactions with various reagents, expanding its utility in synthetic chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions yield sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Aplicaciones Científicas De Investigación
Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid
- Tricyclo[2.2.1.02,6]heptane-3-amine
- Tricyclo[2.2.1.02,6]heptane-3-thiol
Uniqueness
Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other tricyclo[2.2.1.02,6]heptane derivatives. This unique reactivity makes it a valuable compound in synthetic chemistry and various industrial applications.
Propiedades
IUPAC Name |
tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2S/c8-11(9,10)7-3-1-4-5(2-3)6(4)7/h3-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFJXMGZDQCYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2857245.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2857246.png)
![4-chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2857247.png)
![N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2857248.png)
![(6R,7R)-3-[(acetyloxy)methyl]-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2857249.png)

![(2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B2857254.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2857257.png)

![3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2857261.png)
![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2857262.png)

![N-allyl-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2857264.png)
